molecular formula C10H12BrN B2829463 1-Benzyl-2-(bromomethyl)aziridine CAS No. 25662-24-2

1-Benzyl-2-(bromomethyl)aziridine

Cat. No. B2829463
CAS RN: 25662-24-2
M. Wt: 226.117
InChI Key: HDWSXVXUSOFXPM-UHFFFAOYSA-N
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Description

1-Benzyl-2-(bromomethyl)aziridine is a chemical compound with the empirical formula C10H12BrN . It has a molecular weight of 226.12 .


Molecular Structure Analysis

The InChI code for 1-Benzyl-2-(bromomethyl)aziridine is 1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Aziridines, such as 1-Benzyl-2-(bromomethyl)aziridine, are known to undergo anionic and cationic ring-opening polymerization . This process can be used to produce polyamines with various structures .


Physical And Chemical Properties Analysis

1-Benzyl-2-(bromomethyl)aziridine has a molecular weight of 226.12 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Building Blocks for Polyamines

Aziridines, such as 1-Benzyl-2-(bromomethyl)aziridine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers derived from aziridines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .

CO2 Adsorption

Polymers derived from aziridines have been found to be effective in CO2 adsorption . This makes them useful in environmental applications, particularly in efforts to reduce greenhouse gas emissions .

Chelation and Materials Templating

Aziridine-based polymers are also used in chelation and materials templating . Chelation involves the formation of multiple bonds between a polydentate (multiple bonded) ligand and a central atom. Materials templating, on the other hand, involves using a template to influence the structure and properties of another material .

Non-viral Gene Transfection

Another interesting application of aziridine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a key process in genetic engineering and gene therapy .

Insect Growth Regulation

1-Benzyl-2-(bromomethyl)aziridine derivatives have shown biological activity against the model insect Bombyx mori . The synthesized derivatives exhibited two different biological activities: growth inhibition and acute lethality .

Reactivity Studies

1-Benzyl-2-(bromomethyl)aziridine is used in reactivity studies, particularly in the transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines . The choice of solvent has been found to influence these transformations .

Future Directions

Aziridines, such as 1-Benzyl-2-(bromomethyl)aziridine, are being studied for their potential use in the development of future macromolecular architectures .

properties

IUPAC Name

1-benzyl-2-(bromomethyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWSXVXUSOFXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(bromomethyl)aziridine

Q & A

Q1: Why is it important to consider solvent effects when studying the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide?

A: Computational studies have shown that neglecting solvent effects can lead to inaccurate energy profiles for the reaction. Including explicit methanol molecules in the computational model significantly alters the energy landscape. This highlights the necessity of considering explicit solvation to accurately describe the reaction pathway and predict the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide. []

Q2: Can 1-benzyl-2-(bromomethyl)aziridine be used to synthesize more complex molecules?

A: Yes, 1-benzyl-2-(bromomethyl)aziridine serves as a valuable building block in organic synthesis. For example, it can react with protected glycine esters to yield alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates, which are constrained heterocyclic diamino acid derivatives. [] These derivatives can be further transformed into stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives. []

Q3: Has 1-benzyl-2-(bromomethyl)aziridine been used to synthesize any specific compound classes?

A: Research demonstrates the application of 1-benzyl-2-(bromomethyl)aziridine in synthesizing quaternary allylammonium salts. [] While the specific details of the reaction are not provided in the abstract, this highlights the versatility of 1-benzyl-2-(bromomethyl)aziridine as a building block for accessing different classes of organic compounds.

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